molecular formula C7H4BrClN2 B2799851 3-Bromo-5-chloropyrazolo[1,5-a]pyridine CAS No. 1513107-15-7

3-Bromo-5-chloropyrazolo[1,5-a]pyridine

Cat. No.: B2799851
CAS No.: 1513107-15-7
M. Wt: 231.48
InChI Key: OWGQRCLIMHPEGW-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a member of the pyrazolo[1,5-a]pyridine family, characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Scientific Research Applications

3-Bromo-5-chloropyrazolo[1,5-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyridine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyridine. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for electrophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and chlorine atoms can form hydrogen bonds or halogen bonds with target molecules, influencing their biological activity. The exact pathways involved vary depending on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-5-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGQRCLIMHPEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513107-15-7
Record name 3-bromo-5-chloropyrazolo[1,5-a]pyridine
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